molecular formula C9H11N3O3 B1431252 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 1384582-16-4

2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No. B1431252
M. Wt: 209.2 g/mol
InChI Key: CFIXFLHFRWDSGP-UHFFFAOYSA-N
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Description

“2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1384582-16-4 . It has a molecular weight of 209.2 and its IUPAC name is 2-(3-nitro-1H-pyrazol-1-yl)cyclohexanone . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one” is 1S/C9H11N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-7H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one” is a powder that is stored at room temperature . It has a molecular weight of 209.2 . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .

properties

IUPAC Name

2-(3-nitropyrazol-1-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-8-4-2-1-3-7(8)11-6-5-9(10-11)12(14)15/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIXFLHFRWDSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)N2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
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2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one
Reactant of Route 6
2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one

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